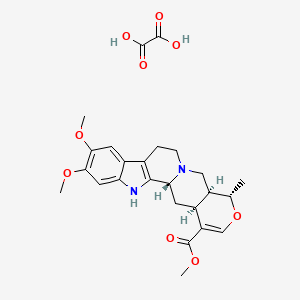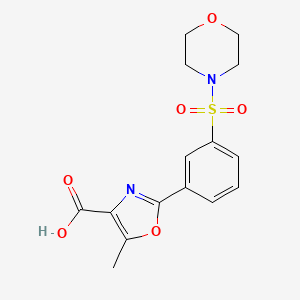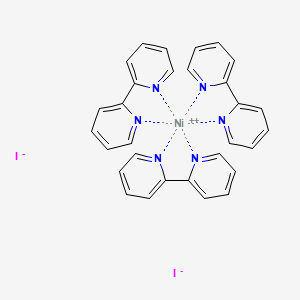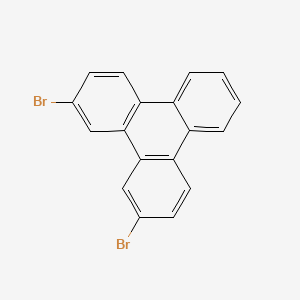
2,11-Dibromotriphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-Dibromotriphenylene is an organic compound with the molecular formula C18H10Br2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, where two bromine atoms are substituted at the 2 and 11 positions. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the field of organic electronics and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,11-Dibromotriphenylene can be synthesized through a bromination reaction of triphenylene. The typical synthetic route involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 11 positions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: 2,11-Dibromotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger aromatic systems.
Dehalogenation Reactions: The bromine atoms can be removed through dehalogenation reactions to yield triphenylene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Dehalogenation: Reducing agents such as zinc (Zn) or magnesium (Mg) in the presence of acids are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted triphenylene derivatives can be obtained.
Coupling Products: Larger polycyclic aromatic hydrocarbons or conjugated systems.
Dehalogenation Product: Triphenylene.
Aplicaciones Científicas De Investigación
2,11-Dibromotriphenylene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is employed in the development of novel materials with unique electronic and optical properties.
Surface Chemistry: It is used in studies involving surface-assisted synthesis and molecular self-assembly on metal surfaces
Mecanismo De Acción
The mechanism of action of 2,11-Dibromotriphenylene primarily involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be selectively substituted or coupled with other molecules, allowing the compound to form complex structures and materials. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
2,7-Dibromotriphenylene: Another dibromo derivative of triphenylene with bromine atoms at the 2 and 7 positions.
2,11-Dichlorotriphenylene: A dichloro derivative with chlorine atoms at the 2 and 11 positions.
2,11-Diiodotriphenylene: A diiodo derivative with iodine atoms at the 2 and 11 positions.
Uniqueness: 2,11-Dibromotriphenylene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic materials and in studies involving molecular self-assembly and surface chemistry .
Propiedades
Fórmula molecular |
C18H10Br2 |
|---|---|
Peso molecular |
386.1 g/mol |
Nombre IUPAC |
2,11-dibromotriphenylene |
InChI |
InChI=1S/C18H10Br2/c19-11-5-7-15-13-3-1-2-4-14(13)16-8-6-12(20)10-18(16)17(15)9-11/h1-10H |
Clave InChI |
DVTDTJRMYOMSKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)Br)C4=C(C2=C1)C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)
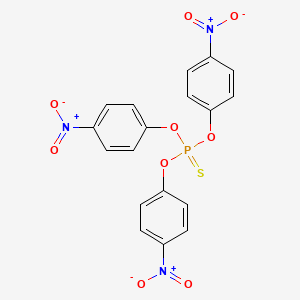
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)
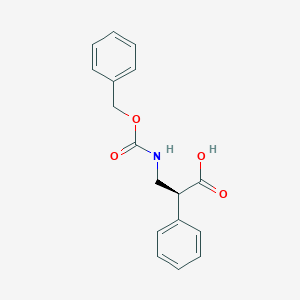

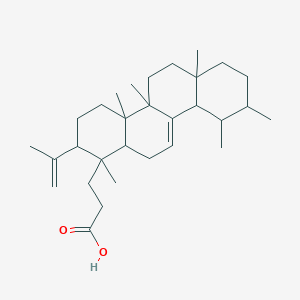
![2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid](/img/structure/B12815988.png)
![N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide](/img/structure/B12815989.png)

![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrochloride](/img/structure/B12815999.png)
